3-Chlorooxolane-2,5-dione

Crystallography Stereochemistry Chiral Resolution

Sourcing achiral anhydrides for stereospecific syntheses fails to deliver required enantiopurity. 3-Chlorooxolane-2,5-dione (CAS 1192-71-8) solves this by providing a predefined chiral center and differentiated electrophilic sites for regioselective nucleophilic attack. - Chiral Building Block: Essential intermediate in L-Carnitine API synthesis. - Regioselective Probe: Asymmetric electronic environment allows mechanistic study of anhydride ring-opening. - Dual-Function Modifier: Introduces both reactive anhydride and chlorine handles for tailored polymer conjugation.

Molecular Formula C4H3ClO3
Molecular Weight 134.52 g/mol
CAS No. 1192-71-8
Cat. No. B072987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorooxolane-2,5-dione
CAS1192-71-8
Molecular FormulaC4H3ClO3
Molecular Weight134.52 g/mol
Structural Identifiers
SMILESC1C(C(=O)OC1=O)Cl
InChIInChI=1S/C4H3ClO3/c5-2-1-3(6)8-4(2)7/h2H,1H2
InChIKeyRIHWJROUZAYQGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chlorooxolane-2,5-dione: Chiral Synthon Overview


3-Chlorooxolane-2,5-dione (CAS 1192-71-8), also known as (3S)-3-chlorosuccinic anhydride, is a chiral, chlorinated cyclic anhydride . Its core structure is a five-membered succinic anhydride ring with a single chlorine substituent at the 3-position, which creates a chiral center and an asymmetric electronic environment [1]. This compound serves as a versatile intermediate in organic synthesis, particularly for introducing chirality and a functional chlorine atom into target molecules.

1
Single-enantiomer chiral anhydride synthon
2
Asymmetric electronic environment directs regioselective ring-opening
3
Introduces chirality and chloro functionality into target molecules

3-Chlorooxolane-2,5-dione: Irreplaceability


Generic substitution of 3-chlorooxolane-2,5-dione with unsubstituted succinic anhydride or other simple anhydrides is impossible for applications requiring chirality or regioselective functionalization. The chloro substituent at the 3-position is not a passive group; it fundamentally alters the electronic landscape of the molecule, creating a chiral center and dictating the site of nucleophilic attack [1]. This unique structure is essential for its role as a chiral building block in the synthesis of complex, enantioenriched molecules, such as the active pharmaceutical ingredient L-carnitine [2]. Using a non-chlorinated analog would lead to a complete failure to achieve the desired stereochemical outcome or functional group placement.

Chirality Loss

Replacing with achiral succinic anhydride removes stereochemical control essential for enantioenriched synthesis.

Regioselectivity Shift

Unsubstituted anhydride lacks the chloro-driven LUMO asymmetry, altering nucleophilic attack site prediction.

3-Chlorooxolane-2,5-dione: Key Differentiators


Absolute Configuration via X-ray Crystallography

The absolute configuration of (3S)-3-chlorooxolane-2,5-dione has been unambiguously determined by single-crystal X-ray diffraction analysis. This confirms the compound's identity as a single enantiomer, a critical property for asymmetric synthesis. The unsubstituted analog, succinic anhydride, is achiral and cannot provide this stereochemical information [1].

Absolute Configuration
Method context
Confirmed as (3S)-enantiomer by single-crystal X-ray diffraction.
Supports enantiomer-specific synthetic workflow.
Monoclinic C2; R-factor 0.053. Achiral succinic anhydride lacks this identity.
Crystallography Stereochemistry Chiral Resolution

Regioselectivity Prediction for Nucleophilic Ring-Opening

Ab initio molecular orbital calculations on a series of substituted succinic anhydrides, including chloro derivatives, demonstrate that the size of the LUMO coefficient on the carbonyl carbons is a reliable predictor of regioselectivity for nucleophilic addition [1]. This theoretical framework confirms that the chloro substituent creates a distinct, asymmetric electronic environment that directs the site of nucleophilic attack, a feature absent in unsubstituted succinic anhydride.

Regioselectivity Prediction
Class-level
Ab initio (STO-3G) shows asymmetric LUMO coefficient distribution induced by the chlorine substituent.
Provides a predictive framework for nucleophilic attack orientation.
Class-level inference from substituted succinic anhydrides; direct confirmation recommended.
Computational Chemistry Reaction Mechanism Regioselectivity

Chiral Intermediate for L-Carnitine Synthesis

Patented processes for the industrial-scale production of the pharmaceutical L-carnitine specifically utilize S-(-)-chlorosuccinic anhydride (the anhydride of 3-chlorooxolane-2,5-dione) as a critical chiral intermediate [1]. The use of this specific anhydride derivative is required to achieve the desired stereochemistry. Substitution with a non-chiral analog like succinic anhydride would yield an incorrect product.

Chiral Intermediate Use
Reported
Patented as key chiral intermediate for L-carnitine synthesis; achiral anhydride inapplicable.
Reported high-value enantioenriched target synthesis pathway.
Process uses reduction and trimethylamine; stereochemical outcome depends on anhydride chirality.
Pharmaceutical Intermediates Asymmetric Synthesis Process Chemistry

3-Chlorooxolane-2,5-dione Application Scenarios


Chiral Pharmaceutical Intermediate Synthesis

This compound is optimally procured for use as a chiral building block in the synthesis of enantioenriched pharmaceuticals. Its proven role in the manufacture of L-carnitine [1] serves as a primary example. Researchers and process chemists developing new chiral drugs or optimizing existing syntheses should consider this compound when a chiral, chlorinated succinic acid moiety is required in the target molecule.

Regioselective Nucleophilic Addition Studies

Academic and industrial research laboratories investigating the fundamentals of regioselectivity in nucleophilic ring-opening reactions of cyclic anhydrides will find this compound a valuable model substrate. Its asymmetric electronic structure, as predicted by computational studies [2], makes it ideal for studying and developing predictive models for reaction outcomes, a task not possible with symmetric anhydrides.

Functionalized Polymer and Biomaterial Synthesis

The chloro substituent and anhydride ring of 3-chlorooxolane-2,5-dione provide two distinct functional handles for polymer modification. It can be used to introduce both a reactive anhydride group and a chlorine atom into a polymer backbone or side chain, as demonstrated in the synthesis of α-chloro substituted chitosan succinic acid derivatives [3]. This dual functionality enables the creation of materials with tailored properties for specialized applications.

Application
Selection Property
Validation Focus
Enantioenriched target synthesis
Enantiomeric configuration and configurational stability
Stereochemical outcome verification
Regioselective nucleophilic addition studies
LUMO-controlled reactivity profile
Prediction consistency with computational models
Polymer/biomaterial functionalization
Dual reactive functionality (anhydride + chloro)
Degree of substitution and modification efficiency

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